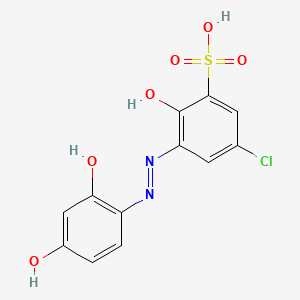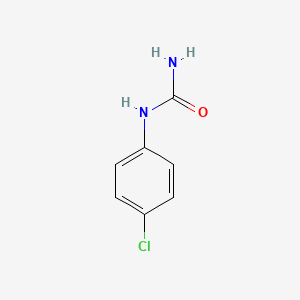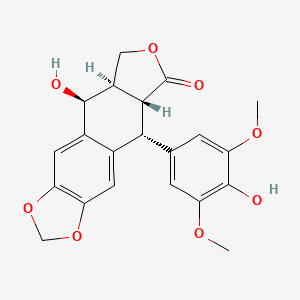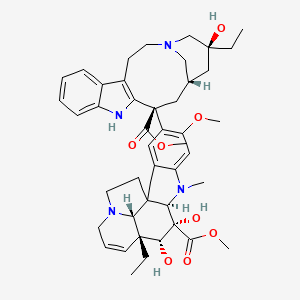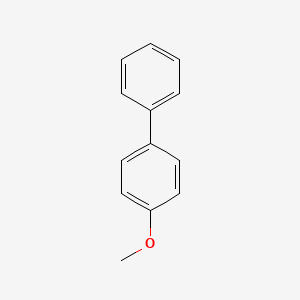![molecular formula C14H16N2O2 B1664235 Pyrrolo[1,2-a]pyrazine-1,4-dione, hexahydro-3-(phenylmethyl)- CAS No. 14705-60-3](/img/structure/B1664235.png)
Pyrrolo[1,2-a]pyrazine-1,4-dione, hexahydro-3-(phenylmethyl)-
説明
Pyrrolo[1,2-a]pyrazine-1,4-dione, hexahydro-3-(phenylmethyl)- is a chemical compound with the molecular formula C14H16N2O3 . It has been identified as a bioactive metabolite produced by certain bacteria .
Synthesis Analysis
The compound has been isolated from a marine bacteria Bacillus tequilensis MSI45 . The culture conditions of the strain were optimized to enhance the yield of the antimicrobial compound . The compound was purified using silica gel column chromatography and high-performance liquid chromatography .Molecular Structure Analysis
The molecular structure of Pyrrolo[1,2-a]pyrazine-1,4-dione, hexahydro-3-(phenylmethyl)- can be represented as a 2D Mol file .科学的研究の応用
Antifungal Activity
Cyclo(Phe-Pro) is known to exhibit potent antifungal activities. It is a secondary metabolite produced by bacteria such as Vibrio vulnificus and some Lactobacillus species . This compound has been studied for its potential to inhibit the growth of various fungal pathogens .
Cytotoxic Activity
This compound also displays cytotoxic activity against certain cancer cell lines, including HCT-116 cells. Research into Cyclo(Phe-Pro) includes exploring its potential as a therapeutic agent in cancer treatment due to this property .
Quorum Sensing Agent
Cyclo(Phe-Pro) functions as a quorum sensing agent in Vibrio vulnificus . Quorum sensing is a system of stimuli and response correlated to population density, and this compound plays a role in the bacterial communication processes .
Stereochemical Analysis
The stereochemical assignment of Cyclo(Phe-Pro) has been unambiguously determined by electronic circular dichroic spectroscopy, which is crucial for understanding its biofunctional properties in various microbial communities .
Virulence Factor
Acting as both a signaling molecule and a virulence factor, Cyclo(Phe-Pro) produced by Vibrio species has dual roles. Its modes of action have been characterized at the molecular level, providing insights into its role in pathogenicity .
Membrane Transport Mechanism
The method by which Cyclo(Phe-Pro) passes across biological membranes has been a subject of research. Understanding this process is important for elucidating how this compound exerts its effects within biological systems .
作用機序
Target of Action
Cyclo(Phe-Pro), also known as Pyrrolo[1,2-a]pyrazine-1,4-dione, hexahydro-3-(phenylmethyl)- or Cyclo(phenylalanylprolyl), is a secondary metabolite produced by certain bacteria, including Vibrio vulnificus and some Lactobacillus species . It has been identified as a quorum-sensing molecule in Vibrio vulnificus . Quorum sensing is a mechanism that allows bacteria to communicate and coordinate group behavior based on population density .
Mode of Action
Cyclo(Phe-Pro) interacts with its targets through specific interactions . It inhibits the polyubiquitination of retinoic acid-inducible gene-I (RIG-I), a crucial protein involved in the immune response to viral infections . This inhibition blunts the activation of interferon regulatory factor 3 (IRF-3) and the production of type-I interferon .
Biochemical Pathways
It is known that it plays a role in the quorum sensing pathways of vibrio vulnificus . Quorum sensing pathways are crucial for bacterial communication and coordination of group behaviors .
Result of Action
Cyclo(Phe-Pro) has been found to exhibit potent antifungal activities . It also displays cytotoxic activity against HCT-116 cells . In addition, it has been shown to enhance susceptibility to hepatitis C virus (HCV), as well as Sendai and influenza viruses .
Action Environment
The production and action of Cyclo(Phe-Pro) can be influenced by environmental factors . For instance, it has been found that Cyclo(Phe-Pro) maintains a stable production in a wide temperature range of 31–42°C . It also maintains a higher level yield in neutral and weakly alkaline environment (pH 6–10) than acid (pH 3–5) environment .
特性
IUPAC Name |
3-benzyl-2,3,6,7,8,8a-hexahydropyrrolo[1,2-a]pyrazine-1,4-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N2O2/c17-13-12-7-4-8-16(12)14(18)11(15-13)9-10-5-2-1-3-6-10/h1-3,5-6,11-12H,4,7-9H2,(H,15,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QZBUWPVZSXDWSB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2C(=O)NC(C(=O)N2C1)CC3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30933019 | |
| Record name | 3-Benzyl-1-hydroxy-6,7,8,8a-tetrahydropyrrolo[1,2-a]pyrazin-4(3H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30933019 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
244.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Pyrrolo[1,2-a]pyrazine-1,4-dione, hexahydro-3-(phenylmethyl)- | |
CAS RN |
3705-26-8, 14705-60-3, 26488-24-4 | |
| Record name | (3S-trans)-3-Benzylhexahydropyrrolo(1,2-a)pyrazine-1,4-dione | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003705268 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | A 64863 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014705603 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Phenylalanyl-prolyl diketopiperazine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0026488244 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Cyclo(D-phenylalanyl-L-prolyl) | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=255998 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 3-Benzyl-1-hydroxy-6,7,8,8a-tetrahydropyrrolo[1,2-a]pyrazin-4(3H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30933019 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: How does cyclo(Phe-Pro) influence virulence factor production in Vibrio cholerae?
A1: Cyclo(Phe-Pro) disrupts the ToxR regulon in Vibrio cholerae. It activates the expression of LeuO, a LysR-family regulator, which in turn represses AphA transcription. This repression ultimately downregulates the ToxR regulon, leading to decreased production of cholera toxin (CT) and toxin-coregulated pilus (TCP), key virulence factors. [, ]
Q2: Does cyclo(Phe-Pro) impact ToxR directly?
A2: Cyclo(Phe-Pro) does not appear to directly bind or modify ToxR. Instead, it seems to enhance ToxR's ability to activate leuO transcription, suggesting an indirect modulation of the ToxR regulon. []
Q3: Beyond V. cholerae, what other bacteria are affected by cyclo(Phe-Pro)?
A3: Cyclo(Phe-Pro) affects the expression of ompU in several Vibrio species, including V. cholerae, V. vulnificus, V. parahaemolyticus, and V. harveyi. In V. cholerae, it also enhances the expression of the ctx genes, also regulated by ToxR. []
Q4: How does cyclo(Phe-Pro) produced by Vibrio vulnificus impact the host immune response?
A4: Cyclo(Phe-Pro) from V. vulnificus suppresses the host's innate immune response by inhibiting the NF-κB pathway. This suppression leads to decreased production of proinflammatory cytokines, nitric oxide, and reactive oxygen species in macrophages. [, , ]
Q5: What gene in V. vulnificus is responsible for cyclo(Phe-Pro) production?
A5: The gene VVMO6_03017 has been identified as essential for cyclo(Phe-Pro) production in V. vulnificus. Deletion of this gene reduces cFP production and attenuates virulence in a mouse model. [, ]
Q6: Does cyclo(Phe-Pro) interfere with antiviral innate immunity?
A6: Yes, research suggests that cyclo(Phe-Pro) can inhibit RIG-I-mediated antiviral innate immunity. [, ]
Q7: What is the molecular formula and weight of cyclo(Phe-Pro)?
A7: Cyclo(Phe-Pro) has a molecular formula of C14H16N2O2 and a molecular weight of 244.29 g/mol.
Q8: What spectroscopic techniques are helpful for identifying cyclo(Phe-Pro)?
A8: Mass spectrometry (MS), Nuclear Magnetic Resonance (NMR), and Electronic Circular Dichroism (ECD) are valuable tools for characterizing and identifying cyclo(Phe-Pro), particularly for differentiating its stereoisomers. [, , , ]
Q9: Has cyclo(Phe-Pro) been found in food products?
A9: Yes, cyclo(Phe-Pro) has been identified in various food and beverage products, including beer and fermented foods like kimchi. [, , ]
Q10: Can the detection of cyclo(Phe-Pro) in biological samples be misconstrued?
A10: Yes, there is a possibility for misinterpretation. A dihydroergotamine artifact detectable by GC-MS analysis shares a similar structure with cyclo(Phe-Pro). This artifact can originate from dietary sources like cocoa powder or even from enzymatic preparations used in lab protocols, making it crucial to carefully interpret such findings. []
Q11: What types of coatings incorporate cyclo(Phe-Pro) for food preservation?
A11: Cyclo(Phe-Pro) produced by Streptomyces rochei DSM 41729, when complexed with chitosan oligomers (COS), demonstrates synergistic antifungal activity against Botrytis cinerea, a common postharvest pathogen in fruits like table grapes. This complex, when applied as a coating, can significantly extend the shelf life of these fruits. []
Q12: Does cyclo(Phe-Pro) exhibit any catalytic activity?
A12: Current research primarily focuses on cyclo(Phe-Pro)'s biological activities rather than its catalytic properties. No significant catalytic applications have been reported yet.
Q13: Have computational methods been used to study cyclo(Phe-Pro)?
A13: Yes, computational techniques like molecular docking have been employed to investigate the potential interactions of cyclo(Phe-Pro) with target proteins, such as interleukins involved in sinusitis. These studies help predict potential therapeutic applications. []
Q14: Are there specific formulation strategies to improve cyclo(Phe-Pro)'s stability or delivery?
A15: While the research primarily focuses on its biological activity, conjugation with chitosan oligomers has been shown to enhance its solubility and bioavailability, particularly in agricultural applications for controlling fungal growth. []
Q15: Is there information available on the SHE regulations, PK/PD, or toxicology of cyclo(Phe-Pro)?
A15: The current research primarily focuses on cyclo(Phe-Pro)'s fundamental biological activities and its role in microbial communities. More comprehensive studies are needed to assess its safety, pharmacokinetics, and potential toxicity for therapeutic applications.
Q16: What in vitro models have been used to study cyclo(Phe-Pro)?
A17: Several cell lines, including HT-29 colon cancer cells, HeLa cells, MCF-7 breast cancer cells, and macrophage cell lines, have been used to investigate the effects of cyclo(Phe-Pro) on cell growth, apoptosis, and cytokine production. [, , ]
Q17: Are there any in vivo studies on cyclo(Phe-Pro)?
A18: Yes, a mouse model of V. vulnificus infection has been used to demonstrate the role of the VVMO6_03017 gene in cyclo(Phe-Pro) production and virulence. []
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






![N-[(4-Aminophenyl)methyl]adenosine](/img/structure/B1664155.png)

